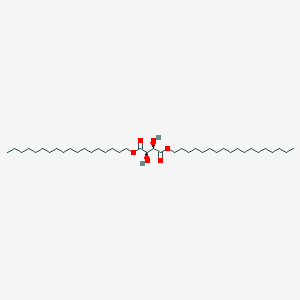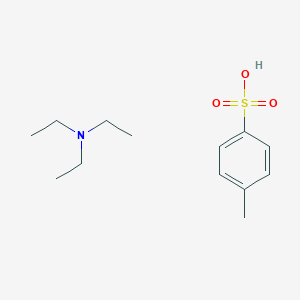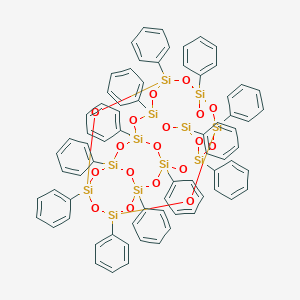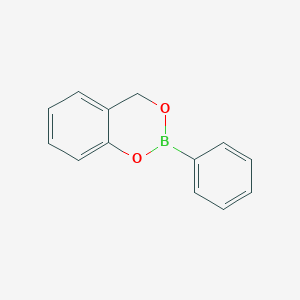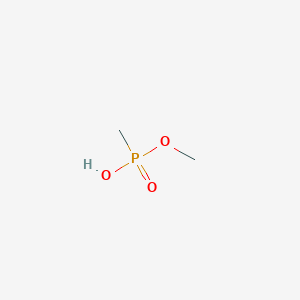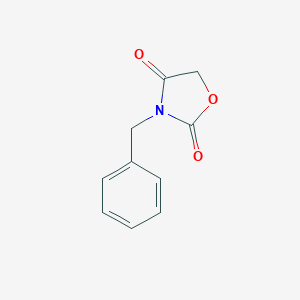
2,4-Oxazolidinedione, 3-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Oxazolidinedione, 3-benzyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxazolidinediones and has been found to possess various biological activities that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
2,4-Oxazolidinedione, 3-benzyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. In addition, it has been found to exhibit potent antioxidant properties, which make it a promising candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Mécanisme D'action
The exact mechanism of action of 2,4-Oxazolidinedione, 3-benzyl- is not fully understood. However, several studies have suggested that it may exert its biological activities through the modulation of various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
2,4-Oxazolidinedione, 3-benzyl- has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, it has been reported to exhibit anticonvulsant and analgesic activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Oxazolidinedione, 3-benzyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited stability in solution, which may affect its biological activity over time.
Orientations Futures
The potential therapeutic applications of 2,4-Oxazolidinedione, 3-benzyl- are vast, and future research should focus on exploring its efficacy in various disease models. Some of the future directions that can be pursued include investigating its neuroprotective effects in animal models of neurodegenerative diseases, evaluating its anticancer potential in cell culture and animal models, and exploring its potential as a therapeutic agent for cardiovascular diseases. In addition, further studies should be conducted to elucidate the exact mechanism of action of this compound, which will provide insights into its biological activity and inform the design of more potent analogs.
Conclusion:
In conclusion, 2,4-Oxazolidinedione, 3-benzyl- is a promising compound that has been found to possess various biological activities. Its low toxicity, high solubility, and potential therapeutic applications make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2,4-Oxazolidinedione, 3-benzyl- involves the reaction of benzylamine with diethyl malonate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
Propriétés
Numéro CAS |
17153-05-8 |
|---|---|
Nom du produit |
2,4-Oxazolidinedione, 3-benzyl- |
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Autres numéros CAS |
17153-05-8 |
Synonymes |
3-benzyloxazolidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



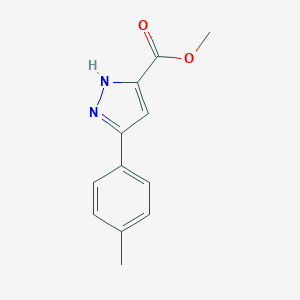
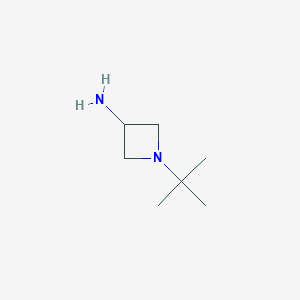
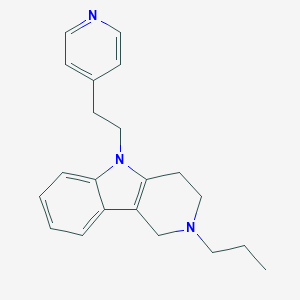
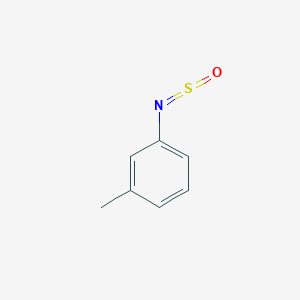
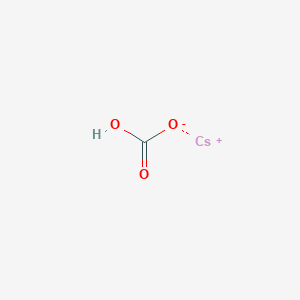
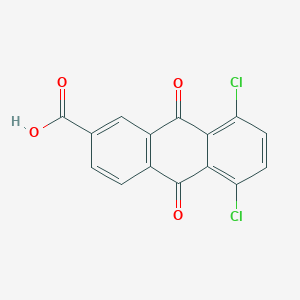
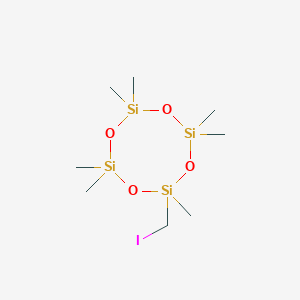
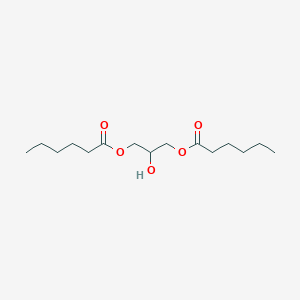
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
